4-Hydroxy-3-methoxy-beta-nitrostyrene
Overview
Description
4-Hydroxy-3-methoxy-beta-nitrostyrene is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a nitro group (-NO2) attached to a styrene backbone, along with hydroxy (-OH) and methoxy (-OCH3) substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methoxy-beta-nitrostyrene can be synthesized through several methods. One common approach involves the nitration of 4-hydroxy-3-methoxystyrene using nitric acid in the presence of a catalyst. Another method includes the Henry reaction, where benzaldehyde derivatives react with nitromethane under basic conditions to form the nitrostyrene compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methoxy-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed:
Oxidation: Nitro ketones, carboxylic acids.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated derivatives
Scientific Research Applications
4-Hydroxy-3-methoxy-beta-nitrostyrene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an antimicrobial and anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxy-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the inhibition of key cellular pathways, ultimately affecting cell viability and function .
Comparison with Similar Compounds
- 4-Methoxy-beta-nitrostyrene
- 4-Hydroxy-beta-nitrostyrene
- 3-Methoxy-beta-nitrostyrene
Comparison: 4-Hydroxy-3-methoxy-beta-nitrostyrene is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles .
Properties
IUPAC Name |
2-methoxy-4-[(Z)-2-nitroethenyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXCSPJSXIUNQJ-PLNGDYQASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6178-42-3 | |
Record name | NSC37561 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC7376 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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